molecular formula C22H20O8 B1246090 Steganone

Steganone

Cat. No. B1246090
M. Wt: 412.4 g/mol
InChI Key: KHXMONVQVIGKEN-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steganone is a natural product found in Steganotaenia araliacea with data available.

Scientific Research Applications

Antiproliferative Activity

Steganone has been identified for its antiproliferative activity against cancer cell lines. A study highlighted that this compound, isolated from Steganotaenia araliacea, exhibited significant antiproliferative effects against an ovarian cancer cell line (OVCAR-3) (Meragelman et al., 2001). This suggests its potential application in cancer research and treatment.

Synthetic Methods

Considerable research has been dedicated to the synthesis of this compound, which is essential for its practical application in scientific research. For instance, a study detailed a six-step synthesis of (±)-steganone from commercially available materials, utilizing a samarium(II) iodide promoted ketyl−olefin coupling (Monovich et al., 2000). Furthermore, another study described an atroposelective formal synthesis of (–)-steganone, featuring an atropodiastereoselective biaryl Suzuki–Miyaura cross-coupling reaction (Yalcouye et al., 2014). These synthetic methodologies are crucial for producing this compound for further research and application.

Pest Control Properties

This compound and its source plant, Steganotaenia araliacea, have been studied for their pest control properties. Research evaluating the larvicidal activity of extracts from the plant, traditionally used in pest control, against Culex quinqaefasciatus larvae showed significant repellent and antifeedant effects (Abubakar et al., 2001). This indicates the potential of this compound and related compounds in developing natural pest control agents.

properties

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

(9R,13R)-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione

InChI

InChI=1S/C22H20O8/c1-25-17-5-10-4-13-14(8-28-22(13)24)19(23)12-7-16-15(29-9-30-16)6-11(12)18(10)21(27-3)20(17)26-2/h5-7,13-14H,4,8-9H2,1-3H3/t13-,14+/m1/s1

InChI Key

KHXMONVQVIGKEN-KGLIPLIRSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)C[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC

synonyms

steganone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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